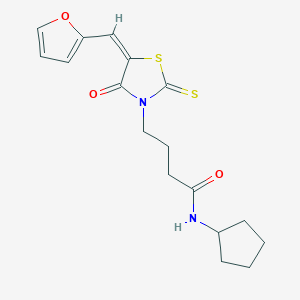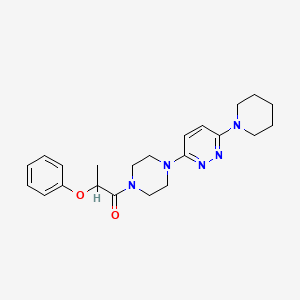
4-Amino-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one hydrochloride is a useful research compound. Its molecular formula is C12H17ClN2O3 and its molecular weight is 272.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Metabolic Pathways and Biological Transformation
The in vivo metabolism of related phenethylamine compounds has been extensively studied, revealing complex metabolic pathways. These studies provide insights into how similar compounds, like 4-Amino-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one hydrochloride, might be metabolized and transformed within biological systems. For instance, 4-bromo-2,5-dimethoxyphenethylamine (2C-B) undergoes metabolic pathways leading to various metabolites, indicating the presence of multiple operative pathways for its metabolism in rats (Kanamori et al., 2002).
Pharmacological Characterization
Research into compounds with similar structural characteristics has led to the discovery of their potential therapeutic applications. For instance, NNC-711, a compound closely related to GABA uptake inhibitors, has been identified as a potent anticonvulsant compound, shedding light on the possible pharmacological benefits of related compounds (Suzdak et al., 1992).
Therapeutic Potential
The therapeutic potential of structurally related compounds has been explored in various studies. Compounds like 3-amino N-substituted pyrrolidine-2,5-dione N-mustard hydrochloride have demonstrated substantial anti-tumor effects, suggesting the potential for related compounds to be used in multi-drug therapy for cancer treatment (Indap et al., 1991).
Absorption, Metabolism, and Excretion Studies
Understanding the absorption, metabolism, and excretion of similar compounds can provide crucial insights into how this compound might behave in a biological context. For example, studies on vildagliptin, a dipeptidyl peptidase 4 inhibitor, highlight the extensive metabolism and excretion pathways, which could be relevant for related compounds (He et al., 2009).
Chemical Synthesis and Modification
The design and synthesis of compounds with specific pharmacological properties are an essential aspect of drug development. The synthesis of substituted pyrrol-5-ones, for example, has led to compounds with significant pharmacological activities, such as raising leukocyte count, indicating the potential for designing specific therapeutic agents based on structural modifications (Tan et al., 2013).
Orientations Futures
Pyrrolidin-2-one derivatives, such as “4-Amino-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one hydrochloride”, have significant potential in the field of medicinal chemistry . Future research could focus on the design of new pyrrolidine compounds with different biological profiles . The wide spectrum of pyrrolones and pyrrolidinone derivatives that have been synthesized and their various significant biological activities suggest that these derivatives can be used for the future development of novel compounds active against different infections and diseases .
Propriétés
IUPAC Name |
4-amino-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3.ClH/c1-16-10-4-3-9(6-11(10)17-2)14-7-8(13)5-12(14)15;/h3-4,6,8H,5,7,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGECRNODBSTQIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)N)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(2-ethyl-5,8-dioxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)-2-methoxy-N-(2-methylbenzyl)benzenesulfonamide](/img/structure/B2483311.png)
![2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(m-tolyl)acetamide](/img/structure/B2483312.png)
![(E)-N-[2-[4-Chloro-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2483313.png)


![2-[2-(4-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole](/img/structure/B2483318.png)




![1-Oxa-4lambda6-thia-9-azaspiro[5.5]undecane 4,4-dioxide;hydrochloride](/img/structure/B2483328.png)

![N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2483330.png)

